2-Iodo-4-(trifluoromethyl)phenol
Overview
Description
2-Iodo-4-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H4F3IO and a molecular weight of 288.01 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenol ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(trifluoromethyl)phenol typically involves the iodination of 4-(trifluoromethyl)phenol. One common method is the Sandmeyer reaction , where 4-(trifluoromethyl)phenol is diazotized and then treated with potassium iodide to introduce the iodine atom . The reaction conditions often include:
Temperature: Typically carried out at low temperatures (0-5°C) to maintain the stability of the diazonium salt.
Solvent: Aqueous or alcoholic solvents are commonly used.
Reagents: Sodium nitrite, hydrochloric acid, and potassium iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully reduced phenols.
Scientific Research Applications
2-Iodo-4-(trifluoromethyl)phenol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4-(trifluoromethyl)phenol involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The iodine atom can act as a leaving group in substitution reactions, while the trifluoromethyl group can stabilize intermediates and influence the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)phenol
- 2-Iodo-5-(trifluoromethyl)phenol
- 2-Bromo-4-(trifluoromethyl)phenol
Uniqueness
2-Iodo-4-(trifluoromethyl)phenol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the phenol ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and stability under various conditions .
Properties
IUPAC Name |
2-iodo-4-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDCXUYQUSFQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468800 | |
Record name | 2-iodo-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463976-21-8 | |
Record name | 2-iodo-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.